![molecular formula C23H20FN5O2 B3003912 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946253-32-3](/img/structure/B3003912.png)
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- 6-Methoxy-2-methylpyridazin-3(2H)-one, a related compound, has been shown to undergo a regiospecific 1,3-dipolar cycloaddition, forming pyrazolo-pyridazin derivatives (Jelen et al., 1991). This indicates potential for similar chemical reactions and derivative formation in the compound .
- Synthesis and characterization of quinazolinone derivatives with structural similarities have been explored for their potential anti-inflammatory and analgesic activity, suggesting possible biomedical applications (Farag et al., 2012).
Application in Materials Science
- Certain quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases, indicating potential applications in material science and industrial lubrication (Hussein et al., 2016).
Biological Activity
- Pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial and antiviral activity, suggesting that similar compounds may have potential in pharmaceutical research (Kumara et al., 2016).
- Novel quinoline-pyrazolopyridine derivatives have shown significant antimalarial potential in both in vitro and in vivo studies, implying potential therapeutic applications for related compounds (Saini et al., 2016).
Electronic and Optical Applications
- A study on electron-deficient pyrrolo-acenaphtho-pyridazine-dione based polymers, closely related in structure, indicates potential for applications in electrochromic devices (Cho et al., 2015).
properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-15-19-13-25-29(18-10-8-17(24)9-11-18)22(19)23(31)28(26-15)14-21(30)27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-11,13H,4,6,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWCCEVNZLXSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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